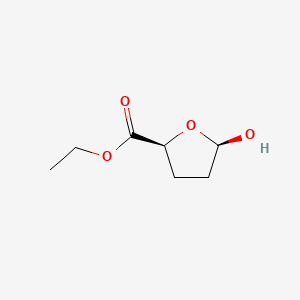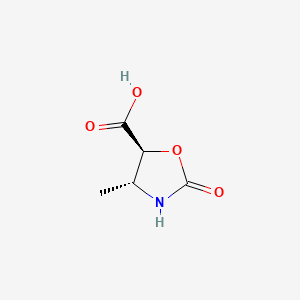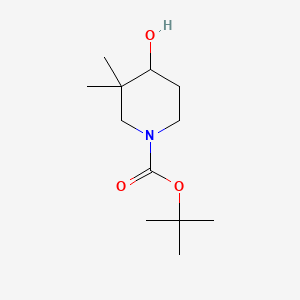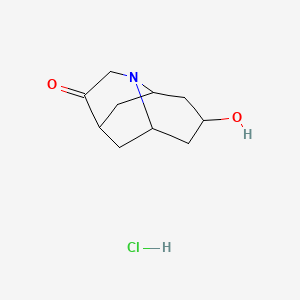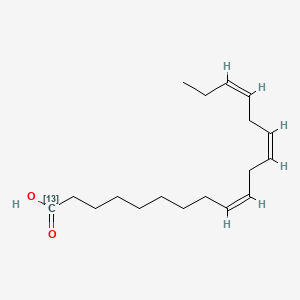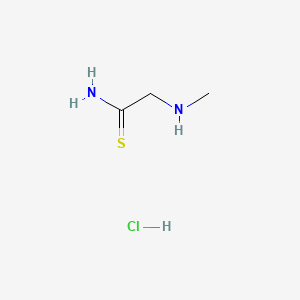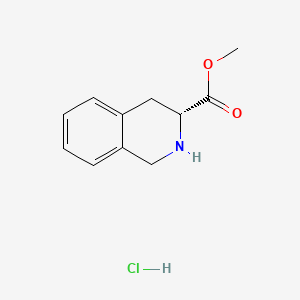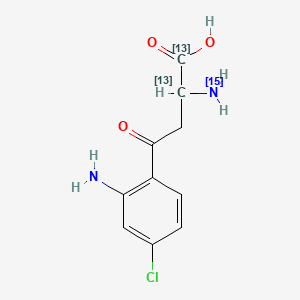
4-Chloro Kynurenine-13C2,15N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro Kynurenine-13C2,15N (4CK-13C2,15N) is a synthetic molecule that has been used in a variety of scientific research applications. It is an important tool for studying the biochemical and physiological effects of kynurenines, which are metabolites of the essential amino acid tryptophan. 4CK-13C2,15N has been used in a variety of laboratory experiments, and its advantages and limitations are important to consider when designing a research project.
Wissenschaftliche Forschungsanwendungen
4-Chloro-l-kynurenine in Natural Peptides : It has been identified in natural products like the peptide antibiotic INA-5812 and is responsible for the fluorescence of this antibiotic. Its intrinsic fluorescence in antibiotics allows for spectral studies of their mode of action (Alferova et al., 2018).
Metabolism of L-Tryptophan to Kynurenate and Quinolinate : The metabolism of L-tryptophan to neuroactive kynurenine pathway metabolites and the effects of inhibitors like 4-Chloro Kynurenine on this process have been investigated, suggesting its role in manipulating concentrations of these metabolites in models of neurologic disease (Naritsin et al., 1995).
Biosynthesis in Lipopeptide Antibiotics : 4-Chloro Kynurenine is a neuropharmaceutical drug candidate for major depressive disorder and is found in lipopeptide antibiotics like taromycin. Its biosynthesis involves the conversion of L-tryptophan and is catalyzed by enzymes in the taromycin biosynthetic pathway (Luhavaya et al., 2019).
Inhibition of Quinolinic Acid Formation : The use of 4-Chloro Kynurenine has been found to attenuate the formation of quinolinic acid, a neuroactive metabolite, thereby impacting the production of L-kynurenine following immune activation (Saito et al., 1993).
Kynurenines in Neurodegenerative Disorders : Kynurenines like 4-Chloro Kynurenine play a role in neurodegenerative disorders, stroke, epilepsy, and mental health conditions, indicating their potential therapeutic significance (Stone, 2001).
Quinolinic Acid Formation in Brain Inflammatory Disease : 4-Chloro Kynurenine's role in inhibiting the synthesis of quinolinic acid, a product of the kynurenine pathway, is significant in inflammatory neurological diseases (Heyes et al., 1993).
Eigenschaften
IUPAC Name |
4-(2-amino-4-chlorophenyl)-2-(15N)azanyl-4-oxo(1,2-13C2)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c11-5-1-2-6(7(12)3-5)9(14)4-8(13)10(15)16/h1-3,8H,4,12-13H2,(H,15,16)/i8+1,10+1,13+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLHZNDJQSRKDT-SVKOXWCPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)C(=O)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)N)C(=O)C[13CH]([13C](=O)O)[15NH2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Isopropyl-3-methyl-4,6-dihydrofuro[3,4-c]isoxazole](/img/structure/B585015.png)
![1-[2-(Aminomethyl)piperazin-1-yl]ethan-1-one](/img/structure/B585016.png)
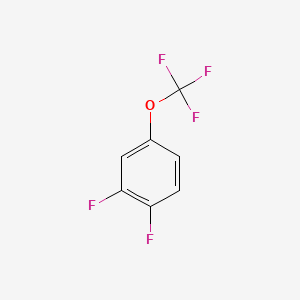
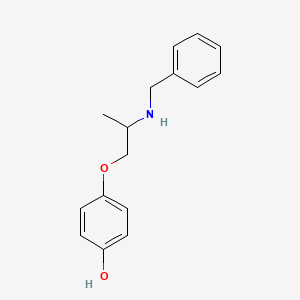
![Pyrrolo[1,2-a]pyrazin-1(2H)-one, hexahydro-7-hydroxy-4-methyl-, [4R-(4-alpha-,7-ba-,8a-ba-)]- (9CI)](/img/no-structure.png)
